

# The Biological Function of S4 Andarine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**S4** Andarine (also known as GTx-007) is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated significant tissue-selective anabolic effects in preclinical studies.[1][2] Developed initially for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH), **S4** Andarine exhibits a high binding affinity for the androgen receptor (AR), acting as a potent agonist in anabolic tissues such as skeletal muscle and bone, while displaying only partial agonist activity in androgenic tissues like the prostate.[3][4] This document provides an in-depth technical overview of the biological function of **S4** Andarine, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action. Despite promising preclinical data, the clinical development of **S4** Andarine was halted due to observed visual side effects in human trials.[5]

#### **Mechanism of Action**

**S4** Andarine exerts its biological effects through selective binding to the androgen receptor. Unlike traditional anabolic steroids, which can bind to ARs throughout the body leading to a wide range of side effects, **S4** Andarine demonstrates tissue-selective activation of the AR, primarily targeting skeletal muscle and bone.[2]

#### **Androgen Receptor Binding**



**S4** Andarine has a high binding affinity for the androgen receptor, with a reported Ki (inhibition constant) of approximately 4 nM to 7.5 nM.[6][7] This strong binding affinity allows it to effectively compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for receptor binding.

#### **Tissue-Selective Anabolic Activity**

In preclinical models, **S4** Andarine has been shown to be a full agonist of the androgen receptor in muscle and bone tissue, promoting anabolic activity.[8] Conversely, in the prostate gland, it acts as a partial agonist, which results in significantly less stimulation of this androgensensitive organ compared to testosterone or DHT.[3][8] This tissue selectivity is a hallmark of SARMs and represents a key advantage over non-selective anabolic agents.

## **Preclinical Efficacy**

Numerous preclinical studies, primarily in rodent models, have demonstrated the anabolic and tissue-selective properties of **S4** Andarine.

#### **Effects on Skeletal Muscle**

**S4** Andarine has been shown to effectively increase muscle mass and strength in animal models of muscle wasting. In a study involving orchidectomized (castrated) rats, treatment with **S4** Andarine restored soleus muscle mass and strength to levels comparable to those in intact control animals.[8]

#### **Effects on Bone Mineral Density**

**S4** Andarine has demonstrated a positive impact on bone health in preclinical studies. In ovariectomized rats, a model for postmenopausal osteoporosis, **S4** treatment was found to maintain whole-body and trabecular bone mineral density, as well as increase bone strength.[9] Notably, **S4** Andarine was shown to have a greater effect on increasing total body bone mineral density than DHT in orchidectomized rats.[8]

#### **Effects on Prostate and Androgenic Tissues**

A key feature of **S4** Andarine is its limited impact on androgenic tissues. In orchidectomized rats, while effectively restoring muscle mass, **S4** Andarine only partially restored prostate and



seminal vesicle weights to a fraction of that observed in intact animals or those treated with DHT.[8]

## **Quantitative Data from Preclinical Studies**

The following tables summarize the quantitative data from key preclinical studies on **S4** Andarine.

| Parameter             | Value         | Reference(s) |
|-----------------------|---------------|--------------|
| Binding Affinity (Ki) | 4 nM - 7.5 nM | [6][7]       |

Table 1: Androgen Receptor Binding Affinity of S4 Andarine

| Treatment<br>Group (8<br>weeks) | Soleus Muscle<br>Mass (% of<br>Intact Control) | Levator Ani<br>Muscle Mass<br>(% of Intact<br>Control) | Prostate<br>Weight (% of<br>Intact Control) | Seminal Vesicle Weight (% of Intact Control) |
|---------------------------------|------------------------------------------------|--------------------------------------------------------|---------------------------------------------|----------------------------------------------|
| Intact Control                  | 100%                                           | 100%                                                   | 100%                                        | 100%                                         |
| Orchidectomized (Vehicle)       | ~80%                                           | ~30%                                                   | ~10%                                        | ~10%                                         |
| S4 (3 mg/kg/day)                | Restored to intact levels                      | 101%                                                   | 16%                                         | 17%                                          |
| S4 (10<br>mg/kg/day)            | Restored to intact levels                      | ~105%                                                  | ~30%                                        | ~25%                                         |
| DHT (3<br>mg/kg/day)            | Restored to intact levels                      | ~104%                                                  | >200%                                       | >200%                                        |

Table 2: Effects of S4 Andarine on Muscle and Androgenic Tissues in Orchidectomized Rats.[8]



| Treatment Group (120 days) | Whole Body BMD (g/cm²)   |
|----------------------------|--------------------------|
| Intact Control             | 0.215                    |
| Ovariectomized (Vehicle)   | 0.197                    |
| S4 (0.1 mg/day)            | Partially Prevented Loss |
| S4 (>0.1 mg/day)           | Fully Prevented Loss     |

Table 3: Effects of **S4** Andarine on Bone Mineral Density (BMD) in Ovariectomized Rats.[10]

# Experimental Protocols Orchidectomized Rat Model for Muscle and Androgenic Effects

- Animal Model: Male Sprague Dawley rats, orchidectomized at 12 weeks of age.[8]
- Treatment Duration: 8 weeks.[8]
- Drug Administration: **S4** Andarine and DHT were administered daily via oral gavage. The vehicle used was typically a solution of polyethylene glycol and ethanol.
- Outcome Measures:
  - Muscle Mass: The soleus and levator ani muscles were dissected and weighed at the end of the study.[8]
  - Muscle Strength: In situ muscle contractile properties of the soleus muscle were measured.
  - Androgenic Tissue Mass: The prostate and seminal vesicles were dissected and weighed.
     [8]
  - Hormone Levels: Plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) were determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11][12]



#### **Ovariectomized Rat Model for Osteoporosis**

- Animal Model: Female Sprague-Dawley rats, ovariectomized to induce bone loss.
- Treatment Duration: 120 days.[10]
- Drug Administration: **S4** Andarine was administered daily.
- Outcome Measures:
  - Bone Mineral Density (BMD): Whole body and lumbar vertebrae BMD were measured using dual-energy X-ray absorptiometry (DEXA).[13] Peripheral quantitative computed tomography (pQCT) was used for more detailed regional analysis of excised femurs.[13]
  - Body Composition: Lean and fat mass were determined by DEXA.[13]
  - Biomechanical Strength: The mechanical properties of excised femurs were tested.

# Signaling Pathway and Visualizations Androgen Receptor Signaling Pathway

Upon binding to the androgen receptor in the cytoplasm, **S4** Andarine induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated **S4**-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in muscle protein synthesis and bone formation.





Click to download full resolution via product page

Caption: Androgen Receptor Signaling Pathway of **S4** Andarine.

# **Experimental Workflow: Orchidectomized Rat Study**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Quantitative measurement of muscle strength in the mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fitscience.co [fitscience.co]



- 3. swolverine.com [swolverine.com]
- 4. researchgate.net [researchgate.net]
- 5. Grip Strength Test Rodent Behavioral Testing Neurology CRO InnoSer [innoserlaboratories.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. medkoo.com [medkoo.com]
- 11. Radioimmunoassay and Biomarkers Core Assays [med.upenn.edu]
- 12. Enzyme-linked immunosorbent assay for rat and human luteinizing hormone PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Function of S4 Andarine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560321#what-is-the-biological-function-of-s4-andarine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com